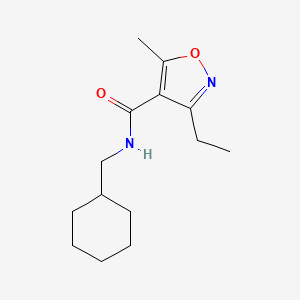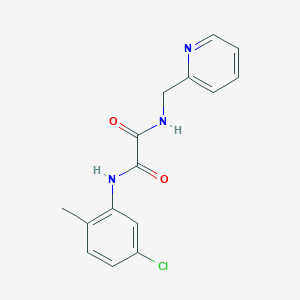
N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex chemical pathways, including bioisosteric replacements and specific synthetic routes that enable the identification and characterization of research chemicals. For instance, studies have reported the synthesis of compounds with similar structures, highlighting the intricate processes involved in obtaining such chemicals and the potential for mislabeling research chemicals due to their complex synthesis routes (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the compound's interactions and stability. For example, the crystal structure analysis provides insights into the compound's conformation and stability, contributing to a deeper understanding of its chemical behavior (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(cyclohexylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide derivatives can lead to various products depending on the conditions and reactants involved. Studies on related compounds have shown a wide range of chemical behaviors and transformations, such as cycloaddition reactions and the formation of novel compounds through specific chemical pathways (Balsamini et al., 1992).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, are vital for its characterization and application in various fields. The analysis of related compounds' physical properties has provided valuable information, such as the crystal packing, hydrogen bonding patterns, and conformational preferences, which are essential for understanding the compound's behavior in different environments (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the compound's potential applications. Research on similar compounds has revealed insights into their chemical behavior, such as regioselectivity in synthesis, and the influence of substituents on their properties and reactions (Singh et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Research Chemicals
The study by McLaughlin et al. (2016) focuses on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, termed 3,5-AB-CHMFUPPYCA, obtained from a UK-based Internet vendor. This compound, mistakenly advertised as AZ-037, features a pyrazole core as a bioisosteric replacement of an indazole ring, common in synthetic cannabinoids. The study highlights the potential for mislabeling in research chemicals and underscores the importance of thorough analytical characterization, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, to correctly identify such compounds. The pharmacological activities of the isomers of AB-CHMFUPPYCA, however, remain unexplored (McLaughlin et al., 2016).
Isoxazol Derivatives in Immunopharmacology
Bartlett and Schleyerbach (1985) explored the disease-modifying activity of the isoxazol derivative N-(4-Trifluoro-methylphenyl)-5-methylisoxazol-4-carboxamide (HWA 486) on adjuvant arthritis in the Lewis rat. This compound demonstrated immunosuppressive-like properties by preventing the onset of adjuvant disease when therapy began within the first 12 days after induction. Interestingly, if therapy started later, HWA 486 still managed to reduce inflammation and halt its progression as long as administered, akin to classical anti-inflammatory agents. This study provides insights into the nuanced immunopharmacological profiles of isoxazol derivatives, which may differ from both classical anti-inflammatory drugs and immunosuppressive agents, offering a new avenue for research in disease-modifying antirheumatic drugs (Bartlett & Schleyerbach, 1985).
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-9-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRRWMKRVPSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)


![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)
![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)